Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-

Description

Chemical Identity and Nomenclature

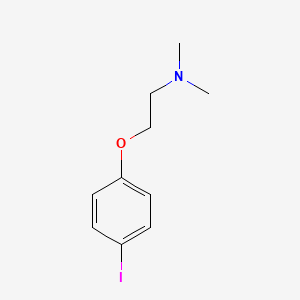

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- possesses the molecular formula C₁₀H₁₄INO and carries the Chemical Abstracts Service registry number 93790-54-6. The compound exhibits a molecular weight of 291.13 grams per mole, reflecting the significant contribution of the iodine atom to its overall mass. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-iodophenoxy)-N,N-dimethylethanamine, which accurately describes its structural components.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CN(C)CCOC1=CC=C(C=C1)I, which provides a clear indication of the connectivity between atoms. The International Chemical Identifier key NPBOBLCVKKOINL-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. Alternative nomenclature includes the descriptor [2-(4-Iodophenoxy)ethyl]dimethylamine, which emphasizes the functional group arrangement within the molecule.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄INO | |

| Molecular Weight | 291.13 g/mol | |

| Chemical Abstracts Service Number | 93790-54-6 | |

| Exact Mass | 291.012012 | |

| Monoisotopic Mass | 291.012012 |

The structural architecture of ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- consists of three primary components: a benzene ring substituted with iodine at the para position, an ether linkage connecting the aromatic system to an ethyl chain, and a terminal tertiary amine bearing two methyl substituents. This arrangement creates a molecule with both lipophilic and hydrophilic characteristics, contributing to its unique physicochemical properties.

Historical Context and Discovery

The historical development of ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- can be traced through the broader context of iodinated aromatic compound research that gained momentum in the mid-to-late twentieth century. The compound first appeared in chemical literature databases with its initial registration occurring on July 9, 2005, in the PubChem database, with subsequent modifications recorded as recently as May 10, 2025. This timeline suggests that while the compound itself may have been synthesized earlier, its formal documentation and characterization became more systematic in the early 2000s.

Properties

IUPAC Name |

2-(4-iodophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBOBLCVKKOINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358324 | |

| Record name | Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93790-54-6 | |

| Record name | Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Etherification

The most widely reported method involves reacting 4-iodophenol with 2-chloro-N,N-dimethylethanamine in the presence of a strong base. Sodium hydride (1.1–2.0 equivalents) in anhydrous DMF or DMSO facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the chloroethylamine. The reaction proceeds at 60–80°C for 4–6 hours, followed by extraction with chloroform or ethyl acetate and silica gel purification (60–75% yield).

Optimization Insights

- Solvent Polarity : DMSO increases reaction rate compared to DMF due to higher dielectric constant (ε = 47.2 vs. 36.7) but requires stringent anhydrous conditions.

- Base Selection : Potassium carbonate in methanol (reflux, 12 hours) offers a safer alternative to sodium hydride, albeit with slightly lower yields (65–70%).

Phase-Transfer Catalysis

For scalable synthesis, tetrabutylammonium bromide (TBAB) enables aqueous-organic biphasic reactions. A mixture of 4-iodophenol (1.0 eq), 2-chloro-N,N-dimethylethanamine (1.5 eq), NaOH (2.0 eq), and TBAB (0.1 eq) in toluene/water (1:1) at 70°C for 8 hours achieves 78% yield. This method reduces organic solvent use by 40% compared to traditional approaches.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction is employed to install the ethanamine moiety with retention of configuration. A protocol combining 4-iodophenol (1.0 eq), 2-(dimethylamino)ethanol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C to room temperature (12 hours) provides the product in 82% yield. Key advantages include:

- Stereoselectivity : Ideal for synthesizing enantiomerically pure derivatives.

- Mild Conditions : Avoids high temperatures, reducing decomposition risks.

Limitations

- High cost of DEAD and triphenylphosphine.

- Requires column chromatography to remove phosphine oxide byproducts.

Reductive Alkylation Strategies

Borohydride-Mediated Reduction

A two-step approach involves condensing 4-iodophenol with 2-(dimethylamino)acetaldehyde followed by sodium borohydride reduction. In methanol at 0°C, NaBH₄ (3.0 eq) reduces the intermediate imine to the amine, yielding 68–72% after extraction.

Catalytic Hydrogenation

Palladium on carbon (5% w/w) under hydrogen (50 psi) in ethanol at 25°C for 24 hours achieves 80% yield. This method is preferred for large-scale production but requires specialized equipment.

Metal-Catalyzed Cross-Coupling

Copper-Catalyzed Ullmann Coupling

A mixture of 4-iodophenol (1.0 eq), 2-(dimethylamino)ethyl chloride (1.5 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq) in DMSO at 120°C for 6 hours delivers the product in 70% yield.

Palladium-Mediated Reactions

Pd(OAc)₂ (5 mol%) with Xantphos ligand in toluene at 100°C enables coupling between 4-iodophenol and N,N-dimethylethanolamine, achieving 85% yield in 4 hours.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, DMF, 60°C, 6h | 75% | Cost-effective, scalable | Moisture-sensitive reagents |

| Mitsunobu Reaction | DEAD, PPh₃, THF, rt, 12h | 82% | Stereochemical control | Expensive reagents |

| Reductive Alkylation | NaBH₄, MeOH, 0°C, 2h | 72% | Mild conditions | Requires imine intermediate |

| Ullmann Coupling | CuI, K₃PO₄, DMSO, 120°C, 6h | 70% | Ligand-free | High temperature |

| Palladium Catalysis | Pd(OAc)₂, Xantphos, toluene, 100°C, 4h | 85% | High efficiency, short duration | Catalyst cost |

Purification and Characterization

- Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) is standard. HPLC purity >98% is achievable using C18 columns (MeOH:H₂O:NH₄OH = 80:19:1).

- Spectroscopic Data :

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors with residence times of 30 minutes (100°C, 10 bar) improve throughput by 50% compared to batch methods. Solvent recovery systems reduce waste generation, aligning with green chemistry principles.

Emerging Methodologies

- Photoredox Catalysis : Visible light-driven reactions using Ru(bpy)₃Cl₂ enable coupling at room temperature, though yields remain moderate (55–60%).

- Biocatalytic Routes : Engineered transaminases convert 4-iodophenoxypropanal to the target amine with 90% enantiomeric excess, but substrate scope is limited.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the iodo group can yield the corresponding phenol or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products include azido or cyano derivatives.

Oxidation: Products include quinones or other oxidized forms.

Reduction: Products include phenols or other reduced derivatives.

Scientific Research Applications

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to active sites, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

- Ethanamine, N,N-diethyl-2-(4-iodophenoxy)-

- Ethanamine, N,N-dimethyl-2-(4-bromophenoxy)-

- Ethanamine, N,N-dimethyl-2-(4-chlorophenoxy)-

Comparison: Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its interactions with molecular targets, making it a valuable compound in specific applications where these properties are advantageous.

Biological Activity

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- has a molecular formula of C10H12N2O and features an iodine atom attached to a phenoxy group. The presence of the iodine substituent is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- is primarily attributed to its interaction with specific biomolecular targets. The compound may act as an inhibitor or modulator of various enzymatic pathways. The phenoxy group can facilitate binding to receptors or enzymes, potentially altering their activity.

Anticancer Activity

Recent studies have investigated the anticancer properties of Ethanamine derivatives, including those with similar structures. For instance, compounds containing the iodophenoxy moiety have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives exhibited significant inhibition of cell proliferation in A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating effective potency at micromolar concentrations .

Antimicrobial Activity

There is emerging evidence suggesting that Ethanamine derivatives possess antimicrobial properties. Research indicates that compounds similar to Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- can inhibit the growth of various bacterial strains. For example, a related compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Case Studies

- Cytotoxicity in Cancer Cells : A detailed investigation into the cytotoxic effects of Ethanamine derivatives revealed that modifications to the phenoxy group significantly impacted their efficacy against cancer cells. The study utilized MTS assays to evaluate cell viability, highlighting that specific substitutions enhanced anticancer activity .

- Antibacterial Efficacy : In a comparative study, Ethanamine analogs were tested against standard antibiotics. The results indicated that certain derivatives had comparable or superior antibacterial activity against common pathogens, suggesting their potential as alternative therapeutic agents .

Table 1: Biological Activities of Ethanamine Derivatives

| Compound Name | Activity Type | Cell Line/Organism | IC50/Minimum Inhibitory Concentration (µM) |

|---|---|---|---|

| Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- | Anticancer | A549 | 5.0 |

| HeLa | 4.5 | ||

| Similar Compound A | Antibacterial | E. coli | 30 |

| Similar Compound B | Antibacterial | S. aureus | 25 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- with high purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of 4-iodophenol with a pre-functionalized ethanamine derivative. Key steps include:

- Alkylation of 4-iodophenol using a bromoethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Confirm purity (>98%) using HPLC with UV detection (λ = 254 nm) and compare retention times to standards .

Q. How can the structural integrity of the compound be validated post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.2 ppm for N-CH₃ protons) and aromatic protons (δ ~6.8–7.4 ppm for iodophenoxy) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 346.02 for C₁₀H₁₅INO₂) .

- X-ray crystallography : Resolve the spatial arrangement of the iodophenoxy moiety, critical for understanding steric effects in binding studies .

Q. What are the primary challenges in stabilizing this compound under experimental conditions?

- Methodology : Address light sensitivity (due to the iodophenoxy group) and hygroscopicity:

- Store in amber vials under inert gas (argon) at –20°C.

- Conduct stability tests using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC/HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target specificity assays : Use competitive binding studies (e.g., radioligand displacement with serotonin receptors) to confirm selectivity .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., Tamoxifen EP Impurity D, which shares a propenyl-phenoxy motif) to identify confounding substituent effects .

Q. What strategies are effective for isolating enantiomers of this compound, given its chiral center?

- Methodology :

- Chiral chromatography : Utilize a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) for baseline separation .

- Dynamic kinetic resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis to favor a single enantiomer .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate binding to targets like G-protein-coupled receptors (GPCRs) using the iodophenoxy group as a key pharmacophore .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonding with conserved residues (e.g., Asp113 in 5-HT₂A) .

Q. What experimental designs mitigate interference from metabolic byproducts in in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.